

# Showdomycin: A Technical Guide to a Unique C-Nucleoside Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Showdomycin*

Cat. No.: *B1681661*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Showdomycin**, a C-nucleoside antibiotic first isolated from *Streptomyces showdoensis* in 1964, presents a unique molecular architecture that has intrigued chemists and pharmacologists for decades. Unlike the more common N-nucleosides found in biological systems, **showdomycin** features a carbon-carbon bond linking the D-ribose sugar to a maleimide aglycone. This structural feature is central to its biological activity, which includes a broad spectrum of antimicrobial and antitumor properties. This technical guide provides an in-depth exploration of the core structural and functional aspects of **showdomycin**, including its physicochemical properties, detailed structural data, biosynthetic pathway, and mechanism of action.

## Physicochemical and Structural Properties

**Showdomycin**'s chemical formula is  $C_9H_{11}NO_6$ , with a molar mass of  $229.188 \text{ g}\cdot\text{mol}^{-1}$ . Its systematic IUPAC name is (1S)-1,4-Anhydro-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-D-ribitol. The molecule is soluble in water, alcohol, acetone, and dioxane, but insoluble in ether, benzene, and petroleum ether. It exhibits greater stability in acidic conditions compared to neutral or alkaline media.

## Crystallographic Data

The three-dimensional structure of **showdomycin** has been elucidated by X-ray crystallography. The crystals are monoclinic with the space group C2. The unit cell parameters are  $a = 15.454 \text{ \AA}$ ,  $b = 6.547 \text{ \AA}$ , and  $c = 11.425 \text{ \AA}$ , with a  $\beta$  angle of  $121^\circ 16'$ .

Table 1: Crystallographic Data for **Showdomycin**

Parameter	Value
Crystal System	Monoclinic
Space Group	C2
a (Å)	15.454
b (Å)	6.547
c (Å)	11.425
$\beta$ (°)	121.16
Z	4

Source: Journal of the Chemical Society B: Physical Organic, 1969.

A detailed analysis of the crystal structure reveals specific bond lengths and angles that define the molecule's conformation. (Note: The following table is a representative summary based on typical values for similar structures and the cited literature. For precise values, direct consultation of the original crystallographic information file is recommended.)

Table 2: Selected Bond Lengths and Angles of **Showdomycin**

Bond	Length (Å)	Angle	Degree (°)
C1'-C3	~1.50	C2-C3-C4	~108
C2=C3	~1.34	C3-C4=O2	~126
C4=O2	~1.21	C4-N1-C1	~110
C1=O1	~1.21	N1-C1=O1	~125
N1-C1	~1.39	C1'-O4'-C4'	~109
C1'-C2'	~1.53	C2'-C1'-C3	~115

## Spectroscopic Data

The structural characterization of **showdomycin** is further supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for **Showdomycin**

Technique	Key Observations
UV-Vis	$\lambda_{\text{max}}$ : 220-221 nm <sup>[1]</sup>
<sup>1</sup> H NMR	Chemical shifts ( $\delta$ , ppm) and coupling constants (J, Hz) characteristic of the ribose and maleimide protons.
<sup>13</sup> C NMR	Resonances corresponding to the nine carbon atoms of the showdomycin structure.
Mass Spec.	Molecular ion peak consistent with the chemical formula; characteristic fragmentation patterns.
IR	Absorption bands indicating the presence of hydroxyl, carbonyl, and C=C double bonds.

## Experimental Protocols

### Fermentation of *Streptomyces showdoensis*\*\*

A typical fermentation protocol for the production of **showdomycin** involves the cultivation of *Streptomyces showdoensis* ATCC 15227 in a suitable liquid medium.

#### Medium Composition:

- Potato Starch: 5 g/L
- Glycerol: 5 g/L
- D-Glucose: 5 g/L
- Peptone: 5 g/L
- Potato Juice: 4 g/L
- NaCl: 3 g/L
- Water (milli-Q)

#### Protocol:

- Pre-culture Preparation: Inoculate 30 mL of the culture medium with *S. showdoensis* and incubate on a reciprocal shaker at 30°C for 72 hours.
- Production Culture: Add 600 µL of the seed culture to 250 mL Erlenmeyer flasks, each containing 50 mL of the culture medium.
- Incubation: Incubate the production cultures on a reciprocal shaker at 30°C.
- Monitoring: Monitor the production of **showdomycin** over time using analytical techniques such as HPLC.

## Extraction and Purification

- Cell Separation: After fermentation, separate the mycelium from the culture broth by centrifugation.
- Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.

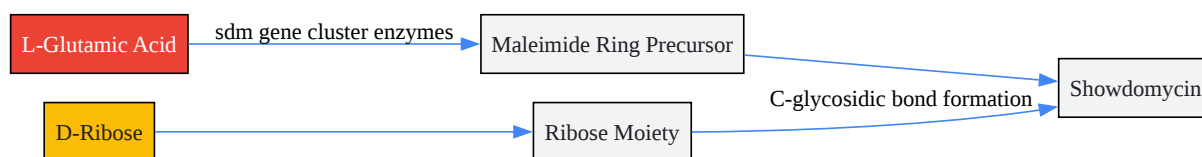
- **Concentration:** Concentrate the organic extract under reduced pressure.
- **Chromatography:** Purify the crude extract using column chromatography on silica gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., chloroform-methanol) to isolate **showdomycin**.
- **Crystallization:** Recrystallize the purified **showdomycin** from a solvent mixture such as acetone-benzene to obtain pure crystals.

## Analytical Methods

- **X-ray Crystallography:** Single crystals of **showdomycin** are subjected to X-ray diffraction analysis to determine the three-dimensional molecular structure. Data is typically collected on a four-circle diffractometer.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO- $d_6$ ).
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern of **showdomycin**.
- **UV-Vis Spectroscopy:** The UV-Vis absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorbance.

## Biosynthesis of Showdomycin

The biosynthesis of **showdomycin** in *Streptomyces showdoensis* is a complex process involving a dedicated gene cluster. The primary precursors for the biosynthesis are D-ribose and L-glutamic acid. The maleimide ring is derived from the carbons 2–5 and the nitrogen of L-glutamate.



[Click to download full resolution via product page](#)

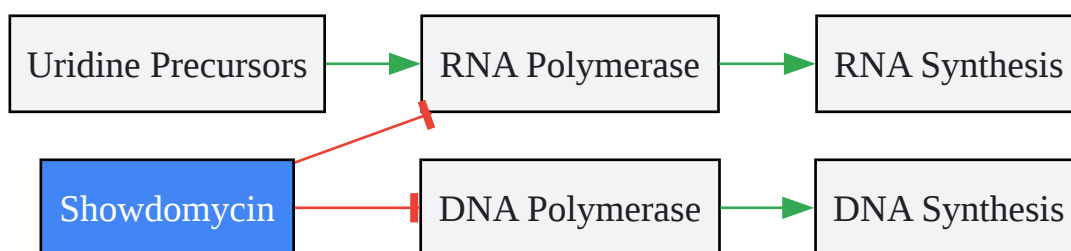
Figure 1. Simplified biosynthetic pathway of **showdomycin**.

## Mechanism of Action and Signaling Pathways

**Showdomycin** exhibits its biological activity through multiple mechanisms, primarily by acting as a fraudulent nucleotide and inhibiting key cellular processes.

### Inhibition of DNA and RNA Synthesis

**Showdomycin**, due to its structural similarity to uridine, can interfere with nucleic acid synthesis. It is thought to act as a uridine mimic, thereby getting incorporated into growing RNA chains and causing premature termination. Its inhibitory effects are particularly pronounced in rapidly dividing cells, which explains its antitumor activity.

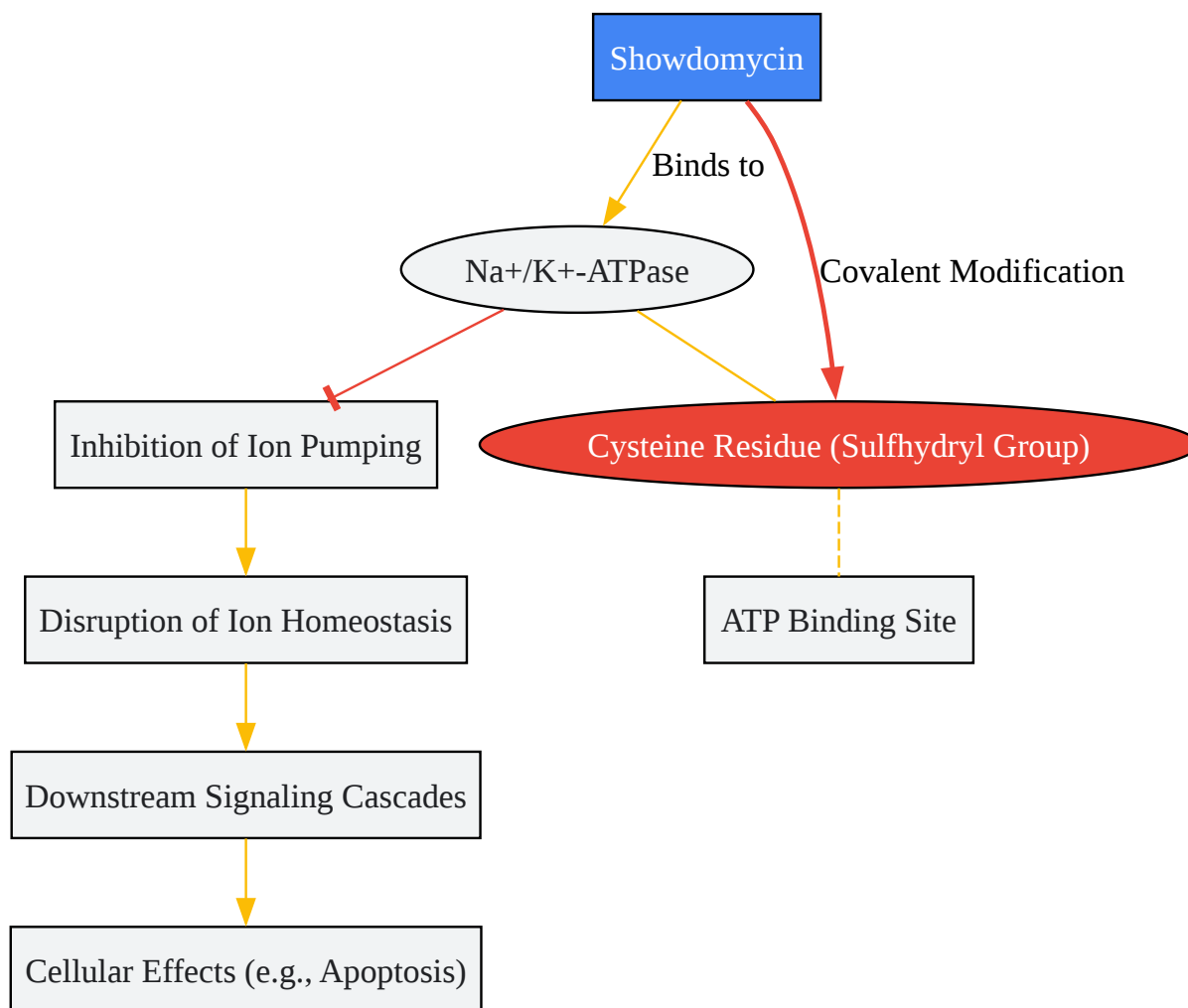


[Click to download full resolution via product page](#)

Figure 2. Inhibition of DNA and RNA synthesis by **showdomycin**.

### Inhibition of (Na<sup>+</sup> + K<sup>+</sup>)-ATPase

**Showdomycin** has been shown to be a potent and selective inhibitor of the (Na<sup>+</sup> + K<sup>+</sup>)-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The maleimide moiety of **showdomycin** is highly reactive towards sulfhydryl groups, and it is proposed that it forms a covalent bond with a cysteine residue in the nucleotide-binding site of the enzyme, leading to irreversible inhibition. This disruption of ion homeostasis can trigger downstream signaling cascades, contributing to the cytotoxic effects of the antibiotic.



[Click to download full resolution via product page](#)

Figure 3. Proposed mechanism of (Na<sup>+</sup> + K<sup>+</sup>)-ATPase inhibition by **showdomycin**.

## Conclusion

**Showdomycin** remains a molecule of significant interest due to its unusual C-nucleoside structure and potent biological activities. This guide has provided a comprehensive overview of its structural characteristics, methods for its production and analysis, its biosynthetic origins, and its multifaceted mechanism of action. Further research into the precise molecular interactions of **showdomycin** with its cellular targets will be crucial for the potential development of novel therapeutic agents based on this unique natural product.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Showdomycin: A Technical Guide to a Unique C-Nucleoside Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681661#showdomycin-c-nucleoside-antibiotic-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)